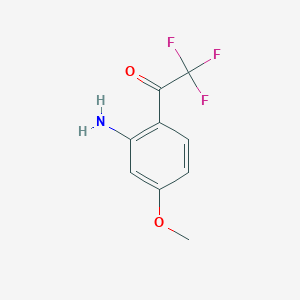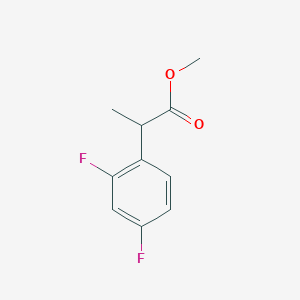
(5-Bromo-pyridin-3-yl)-isobutyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-pyridin-3-yl)-isobutyl-amine: is an organic compound that features a brominated pyridine ring attached to an isobutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-pyridin-3-yl)-isobutyl-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Isobutylamine Derivative: The brominated pyridine is then reacted with isobutylamine under basic conditions to form the desired product. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-pyridin-3-yl)-isobutyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Pyridine derivatives
Substitution: Alkylated or arylated pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (5-Bromo-pyridin-3-yl)-isobutyl-amine serves as a versatile building block for the construction of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound can be used as a scaffold for the development of new drugs. Its ability to undergo various chemical transformations allows for the optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence. Its brominated pyridine ring can be incorporated into polymers or other macromolecules to impart desired characteristics.
Mechanism of Action
The mechanism of action of (5-Bromo-pyridin-3-yl)-isobutyl-amine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The bromine atom and isobutylamine group can interact with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-pyridin-3-yl)-carbamic acid ethyl ester
- (5-Bromo-pyridin-3-yl)-methanol
- (5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness
Compared to similar compounds, (5-Bromo-pyridin-3-yl)-isobutyl-amine is unique due to the presence of the isobutylamine group. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets. Additionally, the isobutylamine group can provide steric hindrance, influencing the compound’s binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |
InChI Key |
YKLUTSMDQRJSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)
